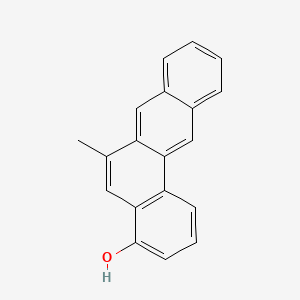

4-Hydroxy-6-methylbenz(a)anthracene

Description

Structure

3D Structure

Properties

CAS No. |

78996-87-9 |

|---|---|

Molecular Formula |

C19H14O |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

6-methylbenzo[a]anthracen-4-ol |

InChI |

InChI=1S/C19H14O/c1-12-9-18-15(7-4-8-19(18)20)17-11-14-6-3-2-5-13(14)10-16(12)17/h2-11,20H,1H3 |

InChI Key |

OFTOPIBLHIACCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=C2O)C3=CC4=CC=CC=C4C=C13 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Chemical Synthesis of Hydroxylated and Methylated Benz[a]anthracenes

The synthesis of hydroxylated and methylated derivatives of benz[a]anthracene is a cornerstone for investigating the metabolic pathways and carcinogenic properties of this class of compounds.

Pathways for the Preparation of 4-Hydroxy-6-methylbenz(a)anthracene and Analogues

The foundational approach to synthesizing hydroxylated benz[a]anthracene derivatives often involves a Diels-Alder reaction. For instance, the synthesis of the 1-, 2-, 3-, and 4-hydroxy isomers of benz[a]anthracene-7,12-dione has been accomplished through a Diels-Alder reaction between appropriately substituted methoxystyrenes and 1,4-naphthoquinone. documentsdelivered.com These resulting methoxy (B1213986) diones can then be demethylated to yield the corresponding hydroxydiones. documentsdelivered.com Subsequent reduction and demethylation of these intermediates produce the desired hydroxybenz[a]anthracenes. documentsdelivered.com To obtain methylated analogs, such as the hydroxy-7,12-dimethylbenz[a]anthracenes, a classical Grignard procedure is employed, followed by demethylation. documentsdelivered.com

Another key strategy involves the metabolism of parent PAHs using liver homogenates. For example, benz[a]anthracene can be hydroxylated by rat-liver homogenates to produce various phenols and dihydrodihydroxy compounds. nih.gov This biochemical approach provides insight into the metabolic activation of these compounds in biological systems.

Advanced Synthetic Approaches to Benz[a]anthracene Derivatives

In recent years, more sophisticated synthetic methods have been developed to construct the benz[a]anthracene skeleton, offering greater efficiency and regioselectivity.

Metal-Catalyzed Cyclizations:

Palladium-catalyzed reactions have emerged as a powerful tool. One notable method is the tandem C-H activation/bis-cyclization reaction of propargylic carbonates with terminal alkynes, which provides a highly regioselective route to substituted tetracyclic benz[a]anthracene derivatives. nih.govbeilstein-journals.org This reaction has been shown to be effective for a range of substrates, with moderate to good yields. beilstein-journals.org Another palladium-catalyzed approach involves the intramolecular double-cyclization of p-styrylstilbene derivatives to synthesize dibenzo[a,h]anthracenes. beilstein-journals.org Furthermore, palladium catalysis has been utilized in the reactions of o-tolualdehydes with aryl iodides to form substituted anthracenes, where both steric and electronic effects play a significant role in the cyclization process. frontiersin.org

Rhodium-catalyzed oxidative benzannulation reactions of N-adamantyl-1-naphthylamines with internal alkynes have also been successfully employed to create substituted anthracene (B1667546) derivatives in moderate to good yields. beilstein-journals.orgfrontiersin.org Gold-catalyzed cyclization of o-alkynyldiarylmethanes represents another concise method for synthesizing substituted anthracenes. beilstein-journals.org

Radical Cascade Reactions:

While specific examples of radical cascade reactions for the direct synthesis of this compound are not prominently detailed in the provided search results, the synthesis of dibenzo[a,h]anthracene derivatives has been achieved through tandem radical cyclization of (Z,Z)-1,4-bis(2-iodostyryl)benzene derivatives. researchgate.net This highlights the potential of radical-based methodologies in constructing complex PAH frameworks.

Precursor Design and Derivatization for Research Applications

The synthesis of specialized precursors is crucial for in-depth studies of the metabolism and biological interactions of this compound.

Isotopic Labeling Strategies for Metabolic Tracking (e.g., [3H]6-MBA)

Isotopic labeling is a fundamental technique for tracing the metabolic fate of compounds. While direct information on the synthesis of [3H]6-MBA (tritiated 6-methylbenz(a)anthracene) was not found, the general principles of isotopic labeling can be applied. For example, methods have been developed for the specific introduction of tritium (B154650) into other complex molecules, such as maltotriose, which involve selective protection, oxidation, and subsequent reduction with a tritiated reducing agent like sodium borotritiide. nih.gov A similar multi-step synthetic sequence could be envisioned for the preparation of [3H]6-MBA, likely starting from a suitable precursor of 6-methylbenz(a)anthracene that allows for selective introduction of the tritium label. The preparation of specifically deuterium-labeled benz[a]anthracenes and 7,12-dimethylbenz[a]anthracenes has been reported, indicating the feasibility of such labeling strategies within this class of compounds. acs.org

Synthesis of Reference Standards for Analytical Characterization

The availability of pure, well-characterized reference standards is essential for the accurate identification and quantification of this compound and its metabolites in experimental samples. Certified reference materials (CRMs) for PAHs like benz[a]anthracene are developed to ensure the traceability and reliability of measurement results. researchgate.net The synthesis of these standards often follows established synthetic routes, such as those described in section 2.1.1, with a strong emphasis on purification and rigorous characterization to confirm identity and purity. documentsdelivered.com Various suppliers offer analytical standards for benz[a]anthracene and its derivatives. nih.govhpc-standards.uscrmlabstandard.com The National Institute of Standards and Technology (NIST) also provides data and resources for benz[a]anthracene, which are crucial for analytical method development and validation. nist.gov

Metabolic Biotransformation Pathways and Enzymes

Phase I Metabolic Transformations

Phase I metabolism of 4-Hydroxy-6-methylbenz(a)anthracene primarily involves oxidative modifications that introduce or expose functional groups, preparing the molecule for subsequent conjugation reactions.

Cytochrome P450-Mediated Hydroxylation

The formation of this compound itself is a result of the metabolism of the parent compound, 6-methylbenz[a]anthracene (B135010) (6-MBA), by cytochrome P450 (CYP) enzymes. nih.gov Studies using rat liver microsomes have identified 4-hydroxy-6-MBA as one of the phenolic metabolites of 6-MBA. nih.gov The specific CYP isozymes responsible for this regiospecific hydroxylation at the 4-position have been shown to be dependent on the induction state of the liver microsomes, indicating that multiple CYP enzymes can contribute to this metabolic step. nih.gov Hydroxylated metabolites of other PAHs have been shown to have a higher affinity for certain cytochrome P450 enzymes compared to the parent compound, which can lead to preferential further metabolism.

Formation and Stereochemistry of Dihydrodiol Metabolites

Once formed, this compound can undergo further metabolism. A key pathway is the formation of dihydrodiols. Research has identified 4-hydroxy-6-MBA trans-10,11-dihydrodiol as a metabolite formed from 6-MBA, indicating that the 4-hydroxy derivative is a substrate for further enzymatic action. nih.gov The formation of this dihydrodiol is highly dependent on the cytochrome P-450 isozymes present in the liver microsomes. nih.gov

While direct studies on the stereochemistry of all possible dihydrodiol metabolites of this compound are not extensively available, research on the structurally similar compounds benz[a]anthracene and 11-methylbenz[a]anthracene (B135086) provides strong evidence for the likely stereochemical outcome. For these related compounds, the major trans-dihydrodiol enantiomers formed by rat liver microsomes possess an R,R absolute configuration. This suggests that the dihydrodiols formed from this compound would also predominantly be the trans-isomers with an R,R configuration.

| Precursor Compound | Metabolite | Key Enzymes |

| 6-methylbenz[a]anthracene | This compound | Cytochrome P450 Isozymes |

| 6-methylbenz[a]anthracene | 4-hydroxy-6-MBA trans-10,11-dihydrodiol | Cytochrome P450 Isozymes |

Epoxide Hydrolase Activity and Diol Epoxide Formation

The formation of dihydrodiols from PAHs proceeds through an epoxide intermediate that is subsequently hydrolyzed by epoxide hydrolase. nih.gov Microsomal epoxide hydrolase (mEH) is a key enzyme in this process, converting reactive epoxides into the corresponding trans-dihydrodiols. nih.gov The activity of epoxide hydrolase can be influenced by the presence and position of other functional groups on the aromatic ring system. While specific studies on the epoxide hydrolase activity on epoxides of this compound are not detailed in the available literature, the formation of the trans-10,11-dihydrodiol from its precursor implies the involvement of this enzyme. nih.gov The subsequent epoxidation of a dihydrodiol can lead to the formation of a diol epoxide, a class of highly reactive metabolites often implicated in the carcinogenic activity of PAHs.

Phase II Conjugation Reactions

Phase II metabolism involves the conjugation of the hydroxylated metabolites with endogenous molecules, which generally increases their water solubility and facilitates their excretion from the body.

Sulfation and the Formation of Reactive Sulfate (B86663) Esters

Sulfation is a significant Phase II conjugation pathway for hydroxylated metabolites of PAHs. This reaction is catalyzed by sulfotransferase (SULT) enzymes and involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. While direct evidence for the sulfation of this compound is not prominent in the literature, studies on other hydroxylated PAHs, such as hydroxymethyl derivatives of 7,12-dimethylbenz[a]anthracene (B13559), have shown that they can be converted to reactive sulfate esters. These sulfooxymethyl derivatives can be potent mutagens.

Glutathione (B108866) Conjugation Mechanisms

The biotransformation of polycyclic aromatic hydrocarbons (PAHs), including benz(a)anthracene (B33201) derivatives, often involves conjugation with glutathione (GSH), a critical step in their detoxification and elimination from the body. This process is primarily catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.gov These enzymes facilitate the reaction of electrophilic intermediates, such as epoxides formed during Phase I metabolism, with the nucleophilic thiol group of glutathione. nih.gov

For benz(a)anthracene and its methylated derivatives, the formation of glutathione conjugates is a recognized metabolic pathway. nih.gov The initial oxidation of the aromatic ring by cytochrome P-450 monooxygenases can lead to the formation of arene oxides. These reactive epoxides can then be conjugated with glutathione. nih.gov For instance, studies on benz(a)anthracene have shown that its "K-region" epoxide can be conjugated with glutathione. nih.gov Similarly, dihydrodiol epoxides, which are formed through the sequential action of cytochrome P-450 and epoxide hydrolase, can also undergo conjugation with glutathione, leading to the formation of more water-soluble and excretable metabolites. nih.gov

The process of glutathione conjugation is a multi-step pathway. Following the initial conjugation reaction catalyzed by GSTs, the resulting glutathione S-conjugate is typically further metabolized. nih.gov This involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues by enzymes such as γ-glutamyltransferase and dipeptidases, respectively, to form the corresponding cysteine conjugate. nih.gov The cysteine conjugate can then be N-acetylated by N-acetyltransferases to form a mercapturic acid, which is a major excretory product. nih.gov

Table 1: Key Enzymes in Glutathione Conjugation

| Enzyme | Function |

| Glutathione S-transferases (GSTs) | Catalyze the initial conjugation of electrophilic metabolites with glutathione. nih.govnih.gov |

| γ-Glutamyltransferase (GGT) | Cleaves the γ-glutamyl bond of the glutathione conjugate. nih.gov |

| Dipeptidases | Hydrolyze the cysteinyl-glycine bond. nih.gov |

| N-Acetyltransferases (NATs) | Acetylate the cysteine conjugate to form a mercapturic acid. nih.gov |

Comparative Metabolism across Biological Systems

In Vitro Mammalian Hepatic Microsomal Studies (e.g., rat liver microsomes)

In vitro studies utilizing rat liver microsomes have been instrumental in elucidating the metabolic pathways of methylated benz(a)anthracenes. Research on 6-methylbenz(a)anthracene (6-MBA) has demonstrated that rat liver microsomes metabolize this compound into several products, including this compound. nih.govaacrjournals.org

The metabolism of 6-MBA by rat liver microsomes yields a variety of identifiable metabolites. These include:

3-hydroxy-6-MBA nih.govaacrjournals.org

4-hydroxy-6-MBA nih.govaacrjournals.org

5-hydroxy-6-MBA nih.govaacrjournals.org

6-MBA trans-3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols nih.govaacrjournals.org

4-hydroxy-6-MBA trans-10,11-dihydrodiol nih.govaacrjournals.org

6-Hydroxymethylbenz[a]anthracene and its phenolic and dihydrodiol metabolites nih.govaacrjournals.org

The formation of these metabolites, particularly 6-hydroxymethylbenz[a]anthracene, 6-MBA trans-dihydrodiols, and 4-hydroxy-6-MBA trans-10,11-dihydrodiol, is highly dependent on the specific cytochrome P-450 isozymes present in the liver microsomes. nih.govaacrjournals.org The identification and quantification of these metabolites are typically achieved using techniques such as reversed-phase and normal-phase high-performance liquid chromatography (HPLC), with further characterization by UV-visible absorption, mass, and proton nuclear magnetic resonance spectral analyses. nih.govaacrjournals.org

Table 2: Metabolites of 6-Methylbenz(a)anthracene Identified in Rat Liver Microsomal Studies

| Metabolite | Reference(s) |

| 3-hydroxy-6-MBA | nih.govaacrjournals.org |

| 4-hydroxy-6-MBA | nih.govaacrjournals.org |

| 5-hydroxy-6-MBA | nih.govaacrjournals.org |

| 6-MBA trans-3,4-dihydrodiol | nih.govaacrjournals.org |

| 6-MBA trans-5,6-dihydrodiol | nih.govaacrjournals.org |

| 6-MBA trans-8,9-dihydrodiol | nih.govaacrjournals.org |

| 6-MBA trans-10,11-dihydrodiol | nih.govaacrjournals.org |

| 4-hydroxy-6-MBA trans-10,11-dihydrodiol | nih.govaacrjournals.org |

| 6-Hydroxymethylbenz[a]anthracene | nih.govaacrjournals.org |

Fungal and Microbial Biotransformation Models (e.g., Cunninghamella elegans)

Fungal and microbial systems, particularly the filamentous fungus Cunninghamella elegans, serve as valuable models for studying the metabolism of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) and their derivatives. wikipedia.org C. elegans possesses a range of Phase I and Phase II metabolic enzymes similar to those found in mammals, enabling it to transform a wide variety of compounds. wikipedia.orgufrgs.br

Studies on the biotransformation of methylated benz(a)anthracenes by C. elegans have revealed distinct metabolic pathways. For example, the metabolism of 4-methylbenz[a]anthracene (B134977) by C. elegans primarily occurs at the methyl group, leading to the formation of 4-hydroxymethylbenz[a]anthracene. This is then further metabolized at the 8,9- and 10,11-positions to form trans-dihydrodiols. nih.gov Notably, no detectable trans-dihydrodiols were formed at the methyl-substituted 3,4-positions or the "K-region" (5,6-positions). nih.gov The enzymes involved in this process are believed to be cytochrome P-450 monooxygenase and epoxide hydrolase. nih.gov

In the case of 7-methylbenz[a]anthracene (B135024) (7-MBA), C. elegans metabolizes it to form 7-OHMBA-trans-8,9-dihydrodiol and 7-OHMBA-trans-3,4-dihydrodiol as the main products. nih.gov This indicates that, similar to mammalian systems, both methyl group oxidation and aromatic ring dihydroxylation are significant metabolic routes in this fungus. nih.gov

Fungal metabolism can also involve conjugation reactions. For instance, C. elegans has been shown to metabolize 6-nitrochrysene (B1204248) to sulfate conjugates. nih.gov While direct evidence for glutathione conjugation of this compound in C. elegans is not specified in the provided context, the presence of conjugation pathways for other PAHs suggests this could be a potential metabolic route. nih.gov

Table 3: Comparison of Fungal and Mammalian Metabolism of Methylated Benz(a)anthracenes

| Feature | Cunninghamella elegans | Rat Liver Microsomes |

| Primary site of initial oxidation | Often the methyl group. nih.gov | Both the methyl group and the aromatic ring. nih.govaacrjournals.org |

| Key Metabolites of 4-methylbenz[a]anthracene | 4-hydroxymethylbenz[a]anthracene and its trans-dihydrodiols (8,9- and 10,11-). nih.gov | Not explicitly detailed for 4-MBA, but for 6-MBA includes phenolic and dihydrodiol derivatives. nih.govaacrjournals.org |

| Key Metabolites of 7-methylbenz[a]anthracene | 7-OHMBA-trans-8,9-dihydrodiol and 7-OHMBA-trans-3,4-dihydrodiol. nih.gov | Qualitatively similar to C. elegans, with additional dihydrodiols at the 5,6 and 10,11 positions. nih.gov |

| Enzymes Involved | Cytochrome P-450 monooxygenase, epoxide hydrolase. nih.gov | Cytochrome P-450 isozymes, epoxide hydrase. nih.govaacrjournals.orgnih.gov |

| Conjugation Pathways | Sulfate conjugation observed for other PAHs. nih.gov | Glutathione conjugation is a known pathway for benz(a)anthracene derivatives. nih.govnih.gov |

Molecular Mechanisms of Biological Interaction and Cellular Responses

Electrophilic Metabolite Generation and Reactivity

The transformation of 6-MBA into reactive electrophiles is a critical initiating event in its mechanism of carcinogenicity. Two primary pathways have been identified: the formation of bay-region dihydrodiol epoxides and the generation of benzylic carbocations from hydroxymethylated precursors.

The main metabolic pathway for the activation of many PAHs, including benz(a)anthracene (B33201) derivatives, involves the formation of bay-region diol epoxides. nih.gov For 6-methylbenz(a)anthracene (6-MBA), metabolism by rat liver microsomes yields several dihydrodiols, including the 6-MBA trans-3,4-dihydrodiol and 6-MBA trans-8,9-dihydrodiol. nih.gov These dihydrodiols are precursors to the ultimate carcinogenic forms. Further enzymatic epoxidation of these dihydrodiols at the bay region (the sterically hindered region between the 4 and 5 positions on the benz(a)anthracene nucleus) results in the formation of highly reactive diol epoxides. nih.govnih.gov

Specifically, 6-MBA trans-3,4-dihydrodiol 1,2-epoxide(s) and 6-MBA trans-8,9-dihydrodiol 10,11-epoxide(s) are suggested to be the major ultimate carcinogenic metabolites of 6-MBA. nih.gov The presence of a methyl group in the bay region can create structural distortion, which destabilizes the epoxide ring and facilitates its opening to form a carbocation. nih.gov This process is energetically favored and occurs through the O-protonation of the 1,2-epoxide, leading to the generation of a benzylic carbocation that can readily form covalent adducts with DNA. nih.govnih.gov The high mutagenic activity of the 6-MBA trans-3,4-dihydrodiol supports the role of its bay-region diol epoxide as a key contributor to the carcinogenic properties of 6-MBA. nih.gov

An alternative, yet significant, metabolic activation pathway involves the hydroxylation of the methyl group. researchgate.net This pathway is particularly relevant for methyl-substituted PAHs. researchgate.netresearchgate.net The initial step is the metabolic conversion of 6-MBA to 6-hydroxymethylbenz(a)anthracene (6-HMBA). nih.gov This hydroxymethylated metabolite can then undergo further activation, notably through sulfation by sulfotransferase enzymes, to form a reactive sulfuric acid ester. researchgate.netepa.gov

This ester, such as sodium 7-sulfooxymethyl-12-methylbenz[alpha]anthracene (a derivative of the related compound DMBA), possesses a good leaving group (sulfate). researchgate.netepa.gov The departure of this leaving group generates a highly reactive and resonance-stabilized benzylic carbocation. researchgate.net This electrophilic species can then react with nucleophilic sites in DNA, leading to the formation of benzylic DNA adducts. researchgate.net While the bay-region diol epoxide pathway is often considered the primary route for many PAHs, the formation of benzylic carbocations from hydroxymethylated precursors represents a crucial secondary activation mechanism. nih.govepa.gov

The structure-activity relationships of benz(a)anthracene derivatives are partially explained by the meso-region theory. researchgate.net This theory posits that the carcinogenic activity of PAHs is linked to the presence of a chemically reactive meso-region, which for anthracene (B1667546) derivatives corresponds to the L-region. researchgate.net For methylated PAHs, the activation process is theorized to involve a sequence of reactions at this reactive center. researchgate.net

The proposed sequence begins with the hydroxylation of a meso-region methyl group, as seen in the formation of 6-HMBA from 6-MBA. nih.govresearchgate.net This is followed by the formation of a reactive ester (e.g., a sulfate (B86663) ester), which bears a good leaving group. researchgate.net The subsequent heterolytic cleavage of this ester generates a highly reactive carbonium ion (carbocation) that is capable of initiating the cellular events leading to cancer by reacting with critical cellular nucleophiles like DNA. researchgate.net The theory also suggests that if a substituent blocks this reactive meso-region, the compound's carcinogenic activity is significantly reduced or eliminated. researchgate.net

Table 1: Key Metabolites of 6-Methylbenz(a)anthracene (6-MBA) and their Role in Activation

| Metabolite | Precursor | Activation Pathway | Ultimate Reactive Species | Source |

|---|---|---|---|---|

| 6-MBA trans-3,4-dihydrodiol | 6-MBA | Bay-Region Pathway | 6-MBA trans-3,4-dihydrodiol 1,2-epoxide | nih.gov |

| 6-MBA trans-8,9-dihydrodiol | 6-MBA | Bay-Region Pathway | 6-MBA trans-8,9-dihydrodiol 10,11-epoxide | nih.gov |

| 6-Hydroxymethylbenz(a)anthracene (6-HMBA) | 6-MBA | Methyl Hydroxylation Pathway | Benzylic Carbocation (after esterification) | nih.govresearchgate.netresearchgate.net |

| 4-Hydroxy-6-MBA | 6-MBA | Phenolic Metabolism | --- | nih.gov |

DNA Adduct Formation and Damage Pathways

The ultimate electrophilic metabolites generated from 4-Hydroxy-6-methylbenz(a)anthracene and its parent compound react with DNA to form covalent adducts. This adduction is a critical step in the initiation of chemical carcinogenesis, as it can lead to mutations if not properly repaired. nih.gov

The bay-region diol epoxides of methylbenz(a)anthracene derivatives exhibit a strong propensity to form covalent bonds with the exocyclic amino groups of purine (B94841) bases in DNA. nih.govnih.gov For 7-methylbenz[a]anthracene (B135024) (7-MBA), a potent carcinogenic isomer of 6-MBA, analysis of DNA from treated mouse epidermis revealed the formation of adducts with both deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo). nih.govoup.com

The primary targets for adduction are the N² position of guanine (B1146940) and the N⁶ position of adenine. nih.govnih.gov In vitro reactions of the anti-diol epoxide of 7-MBA with calf thymus DNA showed a significantly higher extent of reaction with dGuo residues compared to dAdo residues. oup.com This preference for guanine is a common feature for many PAH diol epoxides. nih.gov The major DNA adduct formed in mouse epidermis from 7-MBA was identified as arising from the reaction of the (+) anti-7-MBADE (the anti-diol epoxide) with deoxyguanosine. nih.gov Adducts resulting from the syn-diol-epoxide are also formed, though typically as minor products. nih.gov

The interaction between a diol epoxide and a deoxyribonucleotide is stereospecific, resulting in the formation of distinct stereoisomeric adducts. These adducts can be characterized using techniques like HPLC, ³²P-postlabeling, and NMR spectroscopy. nih.govnih.gov For 7-MBA, both anti and syn bay-region diol-epoxides lead to the formation of dGuo and dAdo adducts. nih.gov

The major DNA adduct has been tentatively identified as (+) anti-7-MBADE-trans-N²-dGuo, indicating a trans-addition of the N²-amino group of guanine to the epoxide ring. nih.gov In addition, a minor dGuo adduct derived from the syn-diol-epoxide of 7-MBA and a minor dAdo adduct from the same diol epoxide were also detected. nih.gov Another minor dAdo adduct, arising from either the anti- or syn- diol epoxide, was also observed. nih.gov The formation of these multiple adducts, each with a unique three-dimensional structure, can distort the DNA helix, interfere with DNA replication and transcription, and ultimately lead to the fixation of mutations. nih.govtaylorandfrancis.com

Table 2: Characterized DNA Adducts of Methylbenz(a)anthracene (MBA) Derivatives

| Adduct | Reactive Metabolite | Nucleotide Target | Stereochemistry | Source |

|---|---|---|---|---|

| Major Adduct | anti-7-MBADE | Deoxyguanosine (dGuo) | (+) anti, trans-N²-dGuo | nih.gov |

| Minor Adduct | syn-7-MBADE | Deoxyguanosine (dGuo) | Not fully specified | nih.gov |

| Minor Adduct | syn-7-MBADE | Deoxyadenosine (dAdo) | Not fully specified | nih.gov |

| Minor Adduct | anti- or syn-7-MBADE | Deoxyadenosine (dAdo) | Not fully specified | nih.gov |

| syn-adduct | syn-dihydrodiol epoxide (from 7-OHM-12-MBA) | Not fully specified | syn-dihydrodiol epoxide product | nih.gov |

Aryl Hydrocarbon Receptor (AhR) Activation and Transcriptional Regulation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs. nih.gov

Upon entering the cell, compounds like PAHs can bind to the AhR, which is located in the cytoplasm as part of a protein complex. Ligand binding induces a conformational change in the receptor, leading to its translocation into the nucleus. nih.gov In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs), initiating the transcription of a battery of target genes. nih.gov While the specific binding affinity of this compound to the AhR is not well-documented, its structural similarity to other known AhR ligands suggests it may act as an agonist for this receptor.

A primary consequence of AhR activation is the induction of xenobiotic metabolizing enzymes, most notably cytochrome P450 enzymes CYP1A1 and CYP1B1. nih.govnih.gov These enzymes are involved in the metabolic activation of PAHs, converting them into more reactive intermediates that can bind to DNA. nih.gov Studies with other PAHs, such as benzo[a]pyrene (B130552) and 7,12-dimethylbenz[a]anthracene (B13559), have demonstrated their ability to induce CYP1A1 and CYP1B1 in various tissues, including the liver and lungs. nih.gov This induction is a hallmark of AhR activation. It is plausible that this compound, if it binds to the AhR, would also contribute to the induction of these enzymes, thereby influencing its own metabolism and that of other xenobiotics.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

The metabolism of PAHs and their derivatives can lead to the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular macromolecules, including DNA.

Certain PAHs and their oxygenated derivatives can act as photosensitizers, meaning that upon absorption of light (such as UVA), they can transfer energy to molecular oxygen to generate highly reactive singlet oxygen. nih.govnih.gov This singlet oxygen can then react with biological molecules. nih.gov Specifically, singlet oxygen is known to selectively react with guanine bases in DNA, leading to the formation of oxidized products like 8-oxo-7,8-dihydroguanine (8-oxodG), a mutagenic lesion. nih.gov While direct studies on this compound are lacking, research on other oxygenated benz[a]anthracenes has shown that they can generate singlet oxygen upon UVA photoirradiation. nih.govnih.gov

In addition to singlet oxygen, the metabolic cycling of some PAH derivatives can lead to the formation of other ROS, such as the highly reactive hydroxyl radical. The hydroxyl radical can cause significant DNA damage, including the abstraction of hydrogen atoms from the deoxyribose backbone, which can lead to DNA strand breaks. This type of damage can disrupt DNA replication and transcription, and if not properly repaired, can contribute to mutagenesis and cell death. The specific capacity of this compound to generate hydroxyl radicals has not been explicitly determined.

Genotoxicological Evaluation and Mutagenic Potency

In Vitro Mutagenicity Assessment in Bacterial Systems (e.g., Salmonella typhimurium Ames Test)

The mutagenic potential of chemical compounds is frequently evaluated using the bacterial reverse mutation assay, commonly known as the Ames test. nih.govacademicjournals.org This in vitro method utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine or tryptophan) due to a mutation in the genes responsible for its synthesis. nih.goveastman.comre-place.be The test assesses the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize the required amino acid and form colonies on a minimal medium agar (B569324) plate. nih.gov

The sensitivity of these bacterial strains is often enhanced through mutations that increase the permeability of the cell membrane to chemicals and by the inclusion of plasmid pKM101, which enhances error-prone DNA repair. nih.govacademicjournals.org Since many chemicals, including PAHs, are not mutagenic themselves but become so after metabolic activation, the assay is typically performed both in the absence and presence of an exogenous metabolic activation system, usually a rat liver fraction called S9 mix. academicjournals.orgeastman.comresearchgate.net

In a study evaluating the metabolic activation of 6-methylbenz[a]anthracene (B135010) (6-MBA) by rat liver microsomes, the mutagenic activity of its metabolites was assessed using the Salmonella typhimurium TA100 strain. The results indicated that 4-Hydroxy-6-methylbenz(a)anthracene demonstrated mutagenic activity, although it was weaker compared to other metabolites and the parent compound. The relative mutagenic activities were determined to be: 6-MBA trans-3,4-dihydrodiol > 6-MBA trans-8,9-dihydrodiol > 6-MBA > 6-MBA trans-10,11-dihydrodiol > 4-hydroxy-6-MBA ≈ 4-hydroxy-6-MBA trans-10,11-dihydrodiol. nih.gov

Table 1: Relative Mutagenicity of 6-MBA and its Metabolites in S. typhimurium TA100

| Compound | Relative Mutagenic Activity |

|---|---|

| 6-MBA trans-3,4-dihydrodiol | Highest |

| 6-MBA trans-8,9-dihydrodiol | High |

| 6-methylbenz[a]anthracene (6-MBA) | Moderate |

| 6-MBA trans-10,11-dihydrodiol | Low |

| This compound | Lowest |

| 4-hydroxy-6-MBA trans-10,11-dihydrodiol | Lowest |

Data sourced from a study on the metabolism of 6-methylbenz[a]anthracene by rat liver microsomes. nih.gov

Mammalian Cell Genotoxicity Assays (e.g., DNA Strand Breaks, Chromosomal Aberrations)

While bacterial assays are effective for screening gene mutations, mammalian cell genotoxicity assays are employed to assess a broader range of genotoxic endpoints, including chromosomal damage. nih.gov These tests, such as the in vitro chromosome aberration test and the micronucleus test, are crucial for evaluating the potential of a chemical to cause structural or numerical changes in chromosomes. nih.govnih.gov

The in vitro mammalian chromosome aberration test identifies substances that cause structural chromosomal damage. nih.gov For instance, studies on the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have shown it induces chromosome aberrations in the bone marrow cells of rats. nih.gov The in vitro micronucleus test detects micronuclei in the cytoplasm of interphase cells, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. nih.gov

Another important endpoint is the induction of DNA strand breaks, often evaluated using the Comet assay (single-cell gel electrophoresis). academicjournals.org This assay measures DNA damage in individual cells. While specific data on the induction of DNA strand breaks and chromosomal aberrations by this compound are not available in the reviewed literature, the genotoxicity of PAHs as a class is well-documented. The metabolic activation of PAHs can lead to reactive intermediates that bind to DNA, an event that can subsequently lead to strand breaks and chromosomal damage if not properly repaired. nih.gov

Structure-Mutagenicity Relationships of this compound and its Metabolites

The mutagenic and carcinogenic properties of PAHs are intimately linked to their chemical structure and the nature of their metabolites. nih.gov The parent compound, 6-methylbenz[a]anthracene, is metabolized by cytochrome P-450 enzymes into various products, including phenols, dihydrodiols, and diol epoxides. nih.gov

The position of hydroxylation or the formation of diol epoxides significantly influences mutagenic activity. For 6-MBA, the trans-3,4-dihydrodiol and trans-8,9-dihydrodiol metabolites exhibit the highest mutagenic activity in S. typhimurium TA100. nih.gov This suggests that their subsequent conversion to bay-region diol epoxides, such as 6-MBA trans-3,4-dihydrodiol 1,2-epoxide(s) and 6-MBA trans-8,9-dihydrodiol 10,11-epoxide(s), are the ultimate carcinogenic metabolites of 6-MBA. nih.gov

In contrast, this compound, a phenolic metabolite, shows relatively low mutagenic activity, comparable to that of 4-hydroxy-6-MBA trans-10,11-dihydrodiol and lower than the parent compound 6-MBA. nih.gov This indicates that the introduction of a hydroxyl group at the 4-position may represent a detoxification pathway, yielding a less mutagenic product compared to the formation of certain diol epoxides. The formation of DNA adducts is a key step in the initiation of cancer by chemical carcinogens. nih.govnih.gov The structure of the PAH metabolite determines the type and extent of DNA adduct formation. For example, studies with 7-methylbenz[a]anthracene (B135024) (7-MBA) show that its bay-region diol-epoxides react with deoxyguanosine and deoxyadenosine (B7792050) residues in DNA. nih.govoup.com The major adduct formed is often from the anti-diol-epoxide. nih.gov The relatively low mutagenicity of this compound suggests it may be less efficient at forming these critical DNA adducts compared to the more potent diol epoxide precursors. nih.gov

DNA Repair Pathway Modulation and Evasion

The interaction of chemical agents with DNA triggers a complex cellular response, primarily involving DNA repair pathways designed to remove lesions and maintain genomic integrity. nih.gov PAHs and their metabolites exert their genotoxic effects by forming bulky covalent adducts with DNA bases, primarily guanine (B1146940) and adenine. nih.govnih.gov

These adducts can distort the DNA helix, interfering with replication and transcription. nih.gov Cells possess several DNA repair mechanisms to counteract such damage, with nucleotide excision repair (NER) being the main pathway for removing bulky PAH-DNA adducts. nih.gov If the DNA damage is not repaired before cell division, it can lead to the incorporation of incorrect bases opposite the adduct, resulting in permanent mutations. nih.gov

While specific studies on how this compound modulates DNA repair pathways are not detailed in the available literature, the general mechanism for PAHs involves the formation of DNA adducts that are substrates for repair enzymes. nih.govnih.gov The efficiency and fidelity of these repair pathways can determine the ultimate biological outcome. For instance, some adducts may be repaired accurately, while others might be bypassed by specialized, error-prone DNA polymerases, leading to mutations. nih.gov The persistence of DNA adducts, due to either saturation of repair pathways or evasion of their detection, is a critical factor in the initiation of carcinogenesis. epa.gov The relatively low mutagenicity of this compound suggests that the adducts it may form are either formed at a very low level or are efficiently recognized and removed by the cell's DNA repair machinery. nih.gov

Environmental Occurrence, Distribution, and Persistence in Biogeochemical Cycles

Sources and Formation Mechanisms in Anthropogenic and Natural Environments

The primary sources of PAHs, including the parent compound of 4-Hydroxy-6-methylbenz(a)anthracene, are numerous and span both human-caused and natural activities.

The incomplete combustion of organic materials is a major source of a wide array of PAHs. epa.govcdc.gov This process releases complex mixtures of these compounds into the atmosphere. Common sources include:

Fossil Fuels: Exhaust from gasoline and diesel engines is a significant contributor to urban PAH levels. epa.gov

Biomass Burning: Forest fires and residential wood burning release substantial quantities of PAHs. tpsgc-pwgsc.gc.ca

Tobacco Smoke: Cigarette and tobacco smoke contain a variety of PAHs. epa.govcdc.gov

While these processes directly emit parent PAHs like 6-methylbenz(a)anthracene, the formation of this compound in the environment is primarily considered a secondary process resulting from the metabolic transformation of the parent compound by organisms.

Industrial activities are another major source of PAHs to the environment. nih.gov Processes such as coal coking, asphalt (B605645) production, and the operation of aluminum smelters release these compounds into the atmosphere. tpsgc-pwgsc.gc.ca Once airborne, these PAHs can be transported over long distances and are eventually deposited onto soil and water bodies. bohrium.comsemanticscholar.orgvtei.cz This atmospheric deposition serves as a significant pathway for the introduction of parent PAHs into various environmental compartments, where they can then be subject to metabolic conversion to hydroxylated forms like this compound.

Environmental Fate and Transport Processes

The environmental behavior of this compound is governed by its physicochemical properties, which dictate how it moves and partitions between different environmental media.

PAHs, as a class of compounds, exhibit low water solubility and are lipophilic, meaning they have a tendency to associate with organic matter. cdc.govtpsgc-pwgsc.gc.ca This property influences their distribution in the environment. When introduced into aquatic systems, they tend to adsorb to suspended particles and settle into the sediment. tpsgc-pwgsc.gc.ca In soil, their mobility is generally low due to strong adsorption to organic matter. tpsgc-pwgsc.gc.ca The hydroxyl group in this compound may slightly increase its water solubility compared to its parent compound, potentially affecting its partitioning behavior, though specific data is lacking.

The transport of PAHs in the atmosphere and aquatic environments is closely tied to their association with particulate matter. nih.govsemanticscholar.org In the atmosphere, they are often found adsorbed to fine particles, which can be transported over long distances before being deposited. bohrium.comsemanticscholar.org In water, they readily adsorb to suspended sediments. tpsgc-pwgsc.gc.ca The strength of this adsorption influences their bioavailability and persistence. The specific adsorption and desorption characteristics of this compound on environmental particles have not been extensively studied but are expected to be similar to other hydroxylated PAHs.

The lipophilic nature of PAHs gives them the potential to bioaccumulate in the fatty tissues of organisms. epa.govcdc.gov As organisms are exposed to PAHs in their environment, these compounds can be taken up and stored in their bodies. The metabolism of PAHs within organisms can lead to the formation of hydroxylated metabolites like this compound. nih.gov The extent to which this metabolite itself bioaccumulates is not well-documented, but its formation is a key step in the biotransformation and potential detoxification or activation of the parent PAH.

Degradation and Transformation in Environmental Matrices

Photochemical Degradation Pathways

No information is available regarding the photochemical degradation pathways of this compound.

Microbial Degradation and Bioremediation Potential

No information is available regarding the microbial degradation of this compound or its potential for bioremediation.

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 4-Hydroxy-6-methylbenz(a)anthracene, enabling its isolation from parent compounds, other metabolites, and interfering matrix components. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the complexity of the sample.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of hydroxylated PAH metabolites like this compound. Its applicability stems from the ability to separate non-volatile and thermally labile compounds in their native form. Research on the metabolism of 6-methylbenz(a)anthracene has successfully employed reversed-phase and normal-phase HPLC to isolate and purify its metabolites, including the 4-hydroxy derivative. nih.gov

In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. This setup is highly effective for separating PAH metabolites based on their relative hydrophobicity. The addition of a hydroxyl group to the parent PAH structure increases its polarity, leading to shorter retention times compared to the parent compound, 6-methylbenz(a)anthracene.

Selective detection methods are crucial for identifying and quantifying the target analyte in the complex mixture eluting from the HPLC column.

Fluorescence Detection: This technique offers exceptional sensitivity and selectivity for aromatic compounds. PAHs and their phenolic metabolites are typically fluorescent, and their excitation and emission wavelengths are characteristic of their specific aromatic structure. By setting the detector to the optimal wavelengths for this compound, analysts can achieve low detection limits, which is essential for biological monitoring where concentrations can be minimal. cdc.gov

UV-Vis Diode Array Detection (DAD): A DAD detector acquires the full UV-Vis spectrum of the eluting compounds. uci.edu This capability is invaluable for compound identification, as the absorption spectrum provides a unique fingerprint that can be compared against a library of standards. nih.govuci.edu It allows for the simultaneous monitoring of multiple wavelengths, enabling the quantification of different analytes in a single run and assessment of peak purity. uci.edu

Table 1: HPLC Method Parameters for PAH Metabolite Analysis

| Parameter | Description | Typical Values/Settings | Reference |

|---|---|---|---|

| Column | Reversed-Phase C18 or C8 | Particle size: 3-5 µm; Dimensions: e.g., 4.6 x 150 mm | nih.gov |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile, methanol) | Gradient elution is common to separate compounds with a wide range of polarities. | nih.gov |

| Detection | Fluorescence | Programmable excitation and emission wavelengths specific to the analyte. | cdc.gov |

| UV-Vis Diode Array (DAD) | Acquisition of full spectra (e.g., 200-400 nm) for identification and purity checks. | uci.edu |

| Quantification | External standard calibration | A calibration curve is generated by plotting peak area versus concentration of known standards. | uci.edu |

Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is typically required to convert the polar hydroxyl group into a more volatile and thermally stable silyl (B83357) ether, for example. This process prevents peak tailing and improves chromatographic performance.

The use of high-resolution capillary columns is standard practice in the GC analysis of PAHs and their derivatives. cdc.gov These columns, typically 30 to 60 meters in length with narrow internal diameters (e.g., 0.25 mm), provide a large number of theoretical plates, resulting in exceptional resolving power. shimadzu.com This high resolution is critical for separating complex mixtures of PAH isomers, which often have very similar boiling points and structures. The choice of the stationary phase within the capillary column is also vital, with phases like 5% phenyl-methylpolysiloxane being common for PAH analysis due to their ability to separate based on boiling point and, to a lesser extent, aromaticity.

For exceptionally complex samples containing numerous isomeric PAHs and their metabolites, conventional single-column chromatography may not provide adequate separation. In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power. hmdb.ca

In a GCxGC system, two columns with different stationary phase selectivities are coupled in series. The entire effluent from the first-dimension column is systematically trapped, focused, and re-injected onto the second, shorter, and faster-separating column. This process generates a two-dimensional chromatogram with an ordered structure, where chemically similar compounds appear in the same region of the 2D plot. This high-level organization and immense peak capacity make GCxGC an ideal tool for resolving isomeric and overlapping compounds that would co-elute in a one-dimensional system, a common challenge in the analysis of environmental and biological samples containing a multitude of PAH derivatives. hmdb.ca

Mass Spectrometry-Based Identification and Quantification

Mass Spectrometry (MS) is the definitive detection method for the structural confirmation and quantification of this compound. When coupled with a chromatographic inlet, it provides a powerful combination of separation and specific detection.

GC-MS is the most widely used technique for the identification and quantification of PAHs and their metabolites in environmental samples. cdc.govnih.gov After separation on a capillary column and derivatization (if necessary), the analyte enters the mass spectrometer's ion source. In the case of this compound and other PAHs, Electron Ionization (EI) is commonly used. EI imparts significant energy to the molecules, leading to the formation of a molecular ion and a series of characteristic fragment ions. nist.gov The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries. nist.gov

For quantitative analysis, GC-MS can be operated in two main modes:

Full Scan Mode: The mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing complete mass spectra. This is useful for identifying unknown compounds.

Selected Ion Monitoring (SIM) Mode: The instrument is set to monitor only a few specific ions characteristic of the target analyte (e.g., the molecular ion and key fragment ions). hpst.cz SIM mode significantly increases sensitivity and selectivity by filtering out chemical noise from the matrix, allowing for lower detection limits. shimadzu.comhpst.cz

For even greater selectivity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. nih.govnih.govmdpi.com In this technique, a specific precursor ion is selected, fragmented, and then one or more specific product ions are monitored. This multiple reaction monitoring (MRM) mode offers exceptional specificity and reduces matrix interference. shimadzu.commdpi.com

Table 2: Typical GC-MS Parameters for Hydroxylated PAH Analysis

| Parameter | Description | Typical Values/Settings | Reference |

|---|---|---|---|

| GC System | Agilent 7890B or similar | High-resolution capillary column (e.g., Rxi-PAH, 60 m x 0.25 mm) | shimadzu.comnih.gov |

| Carrier Gas | Helium or Hydrogen | Constant flow or constant linear velocity mode. | shimadzu.comhpst.cz |

| Injection | Splitless | Allows for the transfer of the entire sample volume to the column for trace analysis. | shimadzu.com |

| Derivatization | Silylation (e.g., with MSTFA) | To increase volatility and thermal stability of hydroxylated compounds. | gcms.cz |

| MS System | Quadrupole, Q-TOF, or Triple Quadrupole | EI source at 70 eV. | nih.govgcms.cz |

| Acquisition Mode | SIM or MRM | Monitoring of characteristic precursor and product ions for high sensitivity and selectivity. | shimadzu.comnih.gov |

For polar metabolites and particularly for conjugated forms (e.g., glucuronides and sulfates), which are not amenable to GC without extensive and often difficult derivatization, LC-MS/MS is the analytical method of choice. nih.govnih.gov These conjugated metabolites represent a significant pathway for the excretion of PAHs and are important biomarkers of exposure. cdc.gov

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

Ionization: Soft ionization techniques such as Electrospray Ionization (ESI) are used. ESI allows for the ionization of polar, non-volatile molecules directly from the liquid phase, making it ideal for analyzing polar metabolites and conjugates in their intact form. nih.gov Analysis can be performed in either positive or negative ion mode, depending on the analyte's structure. For instance, sulfate (B86663) conjugates are readily detected as anions in negative mode. nih.gov

Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole or a Q-TOF mass spectrometer allows for MRM experiments. nih.govhpst.cz In a typical workflow, the mass of the intact conjugated metabolite (the precursor ion) is selected in the first quadrupole. It is then fragmented in the collision cell, and a specific fragment ion (the product ion), often corresponding to the deconjugated aglycone (e.g., this compound itself), is monitored in the third quadrupole. This specific transition provides very high selectivity and sensitivity for quantification in complex biological fluids like urine or plasma. nih.govhpst.cz

Spectroscopic Characterization (UV-Vis Absorption, NMR, Mass Spectral Analyses for Metabolites)

The definitive identification of this compound and its metabolites relies on a combination of spectroscopic methods. Research on the metabolism of 6-methylbenz[a]anthracene (B135010) (6-MBA) has successfully utilized reversed-phase and normal-phase high-performance liquid chromatography (HPLC) to isolate metabolites, which were then identified using UV-visible absorption, mass, and proton nuclear magnetic resonance (¹H NMR) spectral analyses. nih.gov

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of a PAH is determined by its conjugated system of double bonds. shimadzu.com The parent structure, benz(a)anthracene (B33201), like anthracene (B1667546), exhibits characteristic absorption bands. shimadzu.comresearchgate.net The addition of functional groups, such as the hydroxyl group in this compound, influences the conjugated system and causes shifts in the absorption peaks, typically to longer wavelengths (a bathochromic shift). shimadzu.comlibretexts.org This allows for initial characterization and quantification following chromatographic separation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For complex structures like PAH metabolites, NMR is invaluable for confirming the exact position of substituents on the aromatic rings. nih.govresearchgate.net It can distinguish between different positional isomers, which is often challenging with mass spectrometry alone. nih.gov

Mass Spectral Analyses: Mass spectrometry provides the molecular weight of the metabolites. Electron ionization (EI) can produce characteristic fragmentation patterns, while softer ionization techniques are used with HRMS and MS/MS to determine accurate mass and probe the structure of conjugates and adducts. researchgate.netmdpi.comnih.gov For instance, electrospray ionization MS has been used to visualize intact sulfate conjugates of PAH metabolites in negative ion mode and the corresponding reactive carbocation in positive ion mode. researchgate.net

Table 2: Spectroscopic Data for Selected Benz(a)anthracene Derivatives and Related Compounds

| Compound | Analytical Method | Key Findings (λmax, δ, m/z) |

|---|---|---|

| 6-methylbenz[a]anthracene Metabolites | UV-Vis, ¹H NMR, MS | Metabolites including 3-hydroxy-6-MBA, 4-hydroxy-6-MBA, and 5-hydroxy-6-MBA were isolated and identified. nih.gov |

| Anthracene | UV-Vis Absorption | Typical absorption bands observed at 392, 372, 355, and 338 nm. researchgate.net |

| Benzene, Naphthalene, Anthracene | ¹H NMR | Aromatic protons exhibit characteristic chemical shifts in the range of ~7.0-9.5 ppm. researchgate.net |

| 7-sulfoxymethyl-12-methylbenz[a]anthracene | ESI-MS/MS | Observed as an intact m/z 351 anion (negative mode) and a released m/z 255 carbocation (positive mode). researchgate.net |

This table summarizes findings from multiple sources to illustrate the application of these techniques.

Advanced Techniques for DNA Adduct Profiling

DNA adducts are formed when reactive metabolites of compounds like this compound covalently bind to DNA. Their detection is a key biomarker for assessing genotoxicity.

The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts, capable of detecting as few as one adduct in 10¹⁰ nucleotides. nih.gov The method involves several key steps:

Enzymatic digestion of DNA containing adducts into 3'-mononucleotides.

Enrichment of the adducted nucleotides.

Labeling of the adducts by transferring a radioactive ³²P-phosphate from [γ-³²P]ATP using T4 polynucleotide kinase.

Separation of the ³²P-labeled adducts by chromatographic techniques, such as multi-directional thin-layer chromatography (TLC) or HPLC. nih.govnih.gov

Detection and quantification by measuring the radioactive decay. nih.gov

This technique has been successfully applied to analyze DNA adducts formed from 7-methylbenz[a]anthracene (B135024) in mouse epidermis, where it identified deoxyguanosine and deoxyadenosine (B7792050) adducts derived from bay-region diol-epoxides. nih.gov The combination of ³²P-postlabeling with chromatographic separation provides both high sensitivity and the ability to resolve complex mixtures of different adducts. nih.govnih.gov

Immunochemical methods utilize antibodies that specifically recognize and bind to DNA adducts. These techniques, which include methods like enzyme-linked immunosorbent assay (ELISA), can be highly specific and sensitive for quantifying a particular adduct. nih.govberkeley.edu While the development of a specific antibody requires a significant initial effort, once available, immunoassays can be a cost-effective and high-throughput approach for screening large numbers of samples. berkeley.edu These methods have been used to detect various types of DNA damage, including adducts derived from aldehydes, and are a valuable tool alongside physicochemical methods like MS and ³²P-postlabeling. nih.govberkeley.edu

Challenges in Trace Analysis and Isomeric Differentiation

The analysis of this compound and its metabolites in environmental and biological samples presents significant challenges, particularly at trace concentrations. researchgate.net Key difficulties include:

Matrix Effects: Complex matrices like urine, plasma, and soil contain numerous interfering substances that can suppress or enhance the analytical signal, affecting accuracy and sensitivity. researchgate.netthermofisher.com Extensive sample preparation and cleanup are often required to mitigate these effects.

Contamination: Trace analysis is highly susceptible to contamination from laboratory air, solvents, reagents, and glassware, which can introduce artifacts or lead to false-positive results. sci-hub.st

Low Concentrations: The very low levels of these compounds necessitate analytical methods with extremely high sensitivity, such as HRMS or the ³²P-postlabeling assay. azolifesciences.comresearchgate.net

Isomeric Differentiation: A major challenge is distinguishing between different positional isomers, such as 3-Hydroxy-6-methylbenz(a)anthracene and this compound. These isomers often have identical molecular weights and very similar mass spectral fragmentation patterns. thermofisher.com High-resolution gas or liquid chromatography is essential to achieve physical separation before detection. nih.govthermofisher.com While MS can confirm the mass, definitive identification of the specific isomer often requires coupling chromatography with techniques like NMR or by comparison with certified reference standards for each isomer. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | 4-Hydroxy-6-MBA |

| 6-methylbenz[a]anthracene | 6-MBA |

| 3-hydroxy-6-methylbenz[a]anthracene | 3-hydroxy-6-MBA |

| 5-hydroxy-6-methylbenz[a]anthracene | 5-hydroxy-6-MBA |

| 7-methylbenz[a]anthracene | 7-MBA |

| Benz(a)anthracene | - |

| Benzo[a]pyrene (B130552) | B[a]P |

| Benzo[a]pyrene diol epoxide | BPDE |

| Deoxyguanosine | - |

| Deoxyadenosine | - |

| Anthracene | - |

| Naphthalene | - |

| Benzene | - |

Computational and in Silico Approaches to Structure Activity Relationships

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations have been instrumental in understanding the electronic structure and reactivity of benz(a)anthracene (B33201) derivatives, including 4-Hydroxy-6-methylbenz(a)anthracene. These methods allow for the detailed examination of molecular properties that are difficult to measure experimentally.

Electronic Structure Calculations (e.g., DFT methods, B3LYP/6-31G, MP2/6-31G)

Density Functional Theory (DFT) methods, such as B3LYP with the 6-31G basis set, and Møller-Plesset perturbation theory (MP2) at the same level, have been widely used to study the structure-reactivity relationships of benz(a)anthracene derivatives. nih.gov These calculations provide a deep understanding of the electronic distribution and geometry of the molecules.

For instance, computational studies have shown that a methyl group in the bay-region of benz(a)anthracene can cause structural distortion, leading to a deviation from planarity in the aromatic system. nih.gov This distortion destabilizes the corresponding epoxide, which in turn favors the ring-opening process, a critical step in the metabolic activation of these compounds to carcinogenic forms. nih.gov

Prediction of Carbocation Stability and Reaction Energetics

A key application of quantum chemical calculations is the prediction of carbocation stability, which is crucial for understanding the carcinogenic potential of polycyclic aromatic hydrocarbons (PAHs). The formation of highly reactive carbocations is a key event leading to DNA damage.

Computational studies have investigated the relative stabilities of carbocations derived from oxidized metabolites of benz(a)anthracene. nih.gov These studies have determined that the formation of bay-region carbocations through the O-protonation of 1,2-epoxides is a barrierless and energetically favorable process. nih.gov The stability of these carbocations has been assessed in both the gas phase and in an aqueous environment using the Polarizable Continuum Model (PCM). nih.gov The charge delocalization within the carbocation framework, which is a key determinant of its stability, has been analyzed using Natural Population Analysis (NPA). nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

Development of Predictive Models for Mutagenicity and DNA Binding

While specific QSAR models exclusively for this compound are not detailed in the provided results, the principles of QSAR have been extensively applied to related compounds and endpoints. The development of predictive QSAR models for mutagenicity and DNA binding of PAHs is a significant area of research. These models utilize molecular descriptors that quantify various aspects of a molecule's structure to predict its biological activity. The goal is to create models that can accurately forecast the carcinogenic potential of new or untested compounds.

Identification of Key Molecular Descriptors Influencing Biological Activity

The success of a QSAR model hinges on the identification of relevant molecular descriptors. For PAHs and their derivatives, these descriptors often relate to the electronic properties, size, shape, and hydrophobicity of the molecule. For example, in the broader context of chemical carcinogenesis, descriptors related to the stability of carbocations and the ease of epoxide formation are critical. The development of robust QSAR models relies on statistical methods like multiple linear regression (MLR) and machine learning algorithms to select the most predictive set of descriptors. nih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for visualizing and understanding the interactions between a small molecule, like this compound, and a biological macromolecule, such as DNA or a metabolizing enzyme.

Although specific molecular docking studies for this compound were not found in the search results, the quenching of bay-region carbocations has been investigated by analyzing their adducts with guanine (B1146940). nih.gov Computational analysis of the relative energies and geometries of these guanine adducts, formed through covalent bonding with the exocyclic amino group and the N-7 position of guanine, provides insights into the mechanisms of DNA damage. nih.gov These types of computational investigations are fundamental to understanding how metabolites of this compound interact with biological targets at the molecular level.

Ligand-Protein Interactions (e.g., with Cytochrome P450 enzymes, AhR)

The interaction of this compound with key proteins is a critical determinant of its biological activity. Computational modeling provides insights into the binding affinities and modes of interaction with metabolic enzymes and cellular receptors.

Cytochrome P450 Enzymes:

The metabolism of 6-methylbenz(a)anthracene is highly dependent on cytochrome P-450 (CYP) isozymes. nih.govaacrjournals.org Rat liver microsomes have been shown to metabolize 6-methylbenz(a)anthracene into several products, including this compound. nih.govaacrjournals.org The formation of this and other metabolites is significantly influenced by the specific CYP isozymes present. nih.govaacrjournals.org Different P450 enzymes, such as CYP1A1, 1A2, 1B1, and 3A4, are known to be involved in the metabolic activation of PAHs. nih.govnih.gov

Computational docking simulations can model the binding of this compound within the active sites of these CYP enzymes. These models help to predict the orientation of the substrate and its proximity to the heme catalytic center, which in turn influences the regioselectivity of further oxidation reactions. For instance, the position of the hydroxyl group on the benz(a)anthracene ring system can affect subsequent epoxidation, a key step in the formation of highly reactive diol epoxides.

Aryl Hydrocarbon Receptor (AhR):

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs. nih.govyoutube.com Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and induces the expression of a battery of genes, including those encoding for CYP1A1 and CYP1B1. youtube.comyoutube.com

While direct studies on the interaction of this compound with AhR are limited, it is known that PAHs and their metabolites can act as ligands for this receptor. youtube.comnih.gov In silico molecular docking studies can predict the binding affinity of this compound to the AhR ligand-binding pocket. The planar structure of the benz(a)anthracene core is conducive to binding, and the presence and position of the hydroxyl group would influence the binding energy and specificity. The activation of AhR by such metabolites can lead to a feedback loop, enhancing the expression of the very enzymes that metabolize them, potentially leading to an accumulation of toxic and carcinogenic intermediates. youtube.com

Table 1: Key Proteins Interacting with this compound and Related Compounds

| Protein | Function | Type of Interaction | Potential Consequence |

|---|---|---|---|

| Cytochrome P450 (CYP) Enzymes (e.g., CYP1A1, CYP1B1) | Metabolic activation of PAHs. nih.govnih.gov | Substrate binding and enzymatic conversion. | Formation of further metabolites, including reactive diol epoxides. nih.govaacrjournals.org |

| Aryl Hydrocarbon Receptor (AhR) | Ligand-activated transcription factor. youtube.com | Ligand binding, receptor activation. | Induction of xenobiotic-metabolizing enzymes, modulation of cellular processes. nih.govyoutube.com |

DNA Intercalation and Adduct Formation Mechanisms

The ultimate carcinogenic effects of many PAHs are attributed to their ability to covalently bind to DNA, forming adducts that can lead to mutations if not repaired. nih.govresearchgate.net Computational models are instrumental in understanding the mechanisms of DNA intercalation and the subsequent steps leading to adduct formation.

DNA Intercalation:

PAHs can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. osti.gov This non-covalent interaction can distort the DNA structure and is often a prerequisite for covalent adduct formation. Computational simulations, such as molecular dynamics, can model the intercalation of this compound into a DNA duplex. These simulations can predict the preferred intercalation sites and the conformational changes induced in the DNA. The planarity of the aromatic ring system is a key determinant for stable intercalation.

DNA Adduct Formation:

The formation of stable DNA adducts is a critical step in PAH-induced carcinogenesis. nih.govresearchgate.net PAHs themselves are generally not reactive towards DNA. nih.gov They require metabolic activation to electrophilic species, such as diol epoxides, which can then react with the nucleophilic sites on DNA bases, primarily guanine and adenine. nih.govnih.gov

For this compound, further metabolism, likely by CYP enzymes, would be required to form a diol epoxide. For example, the metabolic pathway could involve the formation of a dihydrodiol, which is then epoxidized to a highly reactive diol epoxide. nih.govaacrjournals.org Quantum mechanical calculations can be employed to model the electronic structure of these reactive intermediates and to predict their reactivity towards DNA bases. These calculations can identify the most likely sites of covalent bond formation and the stereochemistry of the resulting adducts. The structure and conformation of these adducts can influence their recognition by DNA repair enzymes and their potential to cause mutations during DNA replication. nih.govnih.gov

Table 2: Mechanisms of DNA Interaction and Damage by PAH Metabolites

| Interaction Mechanism | Description | Key Molecular Features | Consequence |

|---|---|---|---|

| DNA Intercalation | Non-covalent insertion of the planar aromatic ring system between DNA base pairs. osti.gov | Planar polycyclic aromatic structure. | Distortion of the DNA helix, potential prerequisite for adduct formation. |

| DNA Adduct Formation | Covalent bonding of reactive PAH metabolites (e.g., diol epoxides) to DNA bases. nih.govresearchgate.net | Electrophilic reactive intermediates, nucleophilic sites on DNA bases (e.g., guanine, adenine). nih.govnih.gov | Formation of bulky lesions in DNA, leading to mutations and potentially cancer initiation. nih.govnih.gov |

Q & A

Q. What safety protocols should be followed when handling 4-Hydroxy-6-methylbenz(a)anthracene in laboratory settings?

- Methodological Answer : Handling requires adherence to GHS hazard classifications (acute toxicity, skin/eye irritation, respiratory risks). Use PPE (gloves, lab coats, safety goggles) and engineering controls (fume hoods, local exhaust ventilation). Avoid dust formation and ensure storage in tightly sealed containers away from oxidizers. Emergency measures include eye rinsing (15+ minutes) and medical consultation for exposure. Training on Material Safety Data Sheets (MSDS) and workplace controls (e.g., labeled containers, air monitoring) is critical .

Q. How can fluorescence spectroscopy detect this compound in environmental samples?

- Methodological Answer :

Fluorescence intensity () correlates with concentration via the relationship:

where is incident irradiance, is molar absorptivity, is path length, and is concentration. Calibration curves using standards are essential. Laser-induced fluorescence (LIF) is effective in soil (detection limit: 0.4 µg/kg) with linear regression validation (e.g., ) .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer : Store in cool, ventilated areas (<25°C) in airtight containers. Incompatible with oxidizing agents (e.g., chlorates, peroxides). Designate regulated storage zones with spill containment measures. Use Class I Type B biological safety hoods for preparation .

Advanced Research Questions

Q. How can Box–Behnken experimental design optimize studies on this compound formation or degradation?

- Methodological Answer : Box–Behnken design (BBD) minimizes experimental runs while testing multiple variables (e.g., temperature, reaction time, catalyst concentration). For PAH formation in thermal processes, BBD identified optimal conditions (e.g., 24.9 min cooking time, 7.9% fat ratio) to minimize benzo[a]anthracene in smoked meat. Response surface methodology (RSM) validates interactions between factors .

Q. What kinetic models explain the adsorption behavior of this compound on modified nanoparticles?

- Methodological Answer :

Adsorption follows pseudo-second-order kinetics:

where and are adsorption capacities at time and equilibrium. Intraparticle diffusion models identify pore vs. surface mechanisms. Modified magnetic nanoparticles (MNPs) with β-naphthol ligands show pH-dependent efficiency (optimal at pH 7) and rapid magnetic separation .

Q. How can contradictions in adsorption data for hydroxy-methyl PAHs be resolved?

- Methodological Answer : Discrepancies (e.g., non-linear sorption vs. time) may arise from heterogeneous adsorption sites or competing mechanisms. Use Langmuir isotherms for monolayer adsorption () and Freundlich for multilayer. Validate with advanced characterization (TEM for nanoparticle morphology, FT-IR for ligand binding) .

Q. What synthetic strategies enhance the photostability of this compound derivatives for optoelectronic applications?

- Methodological Answer : 9-substituted anthracene derivatives (e.g., with electron-withdrawing groups) improve photochemical stability. Diels–Alder reactions (e.g., with maleic anhydride) functionalize the anthracene core. Characterization via UV-Vis, fluorescence lifetime imaging (FLIM), and Z-scan analysis (third-harmonic generation) evaluates optical limiting properties .

Q. How does hydroxylation impact the carcinogenic potential of methylated benz(a)anthracenes?

- Methodological Answer : Hydroxylation at the 4-position increases electrophilicity, enhancing DNA adduct formation. Compare biomarker data (e.g., 3-OH-B(a)A in biospecimens) using HPLC-MS/MS. Cohort studies correlate urinary metabolites (e.g., geometric mean = 0.12 µg/L) with cancer risk (lung, bladder) via logistic regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.